molecular formula C13H15ClFNO2 B4601434 (2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4601434
M. Wt: 271.71 g/mol
InChI Key: XOSDVDDJKARRCY-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H15ClFNO2 This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a morpholino group attached to the methanone moiety

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c1-8-6-16(7-9(2)18-8)13(17)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDVDDJKARRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloro or fluoro groups are replaced by other functional groups.

    Reduction Reactions: The major product is the corresponding alcohol derivative.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features are modified to enhance its pharmacological properties and reduce toxicity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring, along with the morpholino group, contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-fluorophenyl)(2,6-dimethylpiperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.

    (2-Chloro-6-fluorophenyl)(2,6-dimethylpyrrolidino)methanone: Similar structure but with a pyrrolidino group instead of a morpholino group.

    (2-Chloro-6-fluorophenyl)(2,6-dimethylazetidino)methanone: Similar structure but with an azetidino group instead of a morpholino group.

Uniqueness

(2-Chloro-6-fluorophenyl)(2,6-dimethylmorpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. The morpholino group enhances the compound’s solubility, stability, and binding affinity towards specific targets, making it a valuable compound in various scientific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE
Reactant of Route 2
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(2-CHLORO-6-FLUOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

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